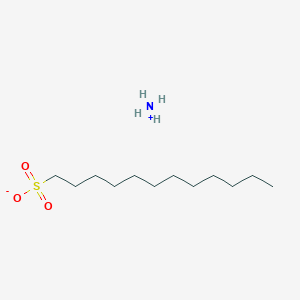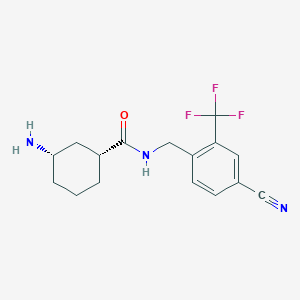![molecular formula C12H22N2O2 B12947884 Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl ((1S,3S)-5-azaspiro[25]octan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro octane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the spirocyclic moiety.
tert-Butyl (5-bromothiazol-2-yl)carbamate: This compound contains a thiazole ring instead of the spirocyclic structure.
tert-Butyl (1-amino-3,3-dimethylbutan-2-yl)carbamate: This compound has a different substitution pattern on the carbamate group.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other carbamates .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-5-azaspiro[2.5]octan-2-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 |
Clave InChI |
ZTYHUAXVYVXWGS-CABZTGNLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@]12CCCNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC12CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)


![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)



![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
